An In-depth Technical Guide to Tert-butyl 5-amino-2-bromobenzoate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl 5-amino-2-bromobenzoate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Tert-butyl 5-amino-2-bromobenzoate, a substituted aromatic compound, has emerged as a critical intermediate in the synthesis of a variety of biologically active molecules, most notably in the development of kinase inhibitors for oncology and immunology. Its unique trifunctional nature—a nucleophilic amino group, a sterically hindered ester for synthetic manipulation or prodrug strategies, and a reactive bromine atom poised for cross-coupling reactions—makes it a highly valuable scaffold for drug discovery programs.
This technical guide provides a comprehensive overview of tert-butyl 5-amino-2-bromobenzoate, including its Chemical Abstracts Service (CAS) number, physicochemical properties, a detailed synthesis protocol, and its applications in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Physicochemical Properties and Identification
Tert-butyl 5-amino-2-bromobenzoate is identified by the CAS Number: 1248076-29-0 .[1][2] Its structural and key physicochemical properties are summarized in the table below. While experimental data for some properties of this specific isomer are not widely published, predicted values based on its structure and data from analogous compounds are provided.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [3] |
| Molecular Weight | 272.14 g/mol | [3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [2] |
| Melting Point | Not reported; predicted to be a solid at room temperature. The related compound, 2-amino-5-bromobenzoic acid, has a melting point of 213-215 °C. | [4] |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |
| InChI | 1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3 | [3] |
| InChIKey | MBQLNHTZIFBBQK-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)Br |
Synthesis Protocol: Esterification of 5-Amino-2-bromobenzoic Acid
The most direct and common method for the synthesis of tert-butyl 5-amino-2-bromobenzoate is the esterification of the corresponding carboxylic acid, 5-amino-2-bromobenzoic acid. The tert-butyl ester group is a common protecting group for carboxylic acids and can be introduced under various conditions. Below is a detailed, self-validating protocol based on established esterification methods for similar substrates.
Reaction Scheme:
Experimental Protocol
Materials:
-
5-Amino-2-bromobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-bromobenzoic acid (1.0 equivalent).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid and DMAP, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 5-amino-2-bromobenzoate as a solid.
Causality Behind Experimental Choices:
-
Di-tert-butyl dicarbonate (Boc₂O) is chosen as the tert-butylating agent due to its high reactivity and the formation of gaseous byproducts (CO₂ and isobutene), which are easily removed from the reaction mixture.
-
4-(Dimethylamino)pyridine (DMAP) serves as a nucleophilic catalyst that activates the Boc₂O, accelerating the esterification process.
-
Anhydrous THF is used as the solvent to ensure a homogenous reaction medium and to prevent the hydrolysis of Boc₂O.
-
The aqueous work-up with sodium bicarbonate is crucial for removing acidic impurities and the DMAP catalyst, simplifying the subsequent purification.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural motifs present in tert-butyl 5-amino-2-bromobenzoate make it an exceptionally useful building block in the synthesis of targeted therapies, particularly small molecule kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]
The bromine atom on the aromatic ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of kinase inhibitors.
Representative Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases.[6][7] Many BTK inhibitors feature a core structure that can be efficiently synthesized using tert-butyl 5-amino-2-bromobenzoate as a starting material.
Workflow for the Synthesis of a Kinase Inhibitor Scaffold:
Caption: A generalized workflow for the synthesis of a BTK inhibitor scaffold utilizing tert-butyl 5-amino-2-bromobenzoate.
In this workflow, a Suzuki-Miyaura coupling reaction is employed to form a C-C bond between the brominated position of the starting material and an arylboronic acid. This is a powerful method for constructing the bi-aryl core common to many kinase inhibitors.[8] The amino group of the resulting intermediate can then be acylated, for example with acryloyl chloride, to install a reactive "warhead" that can form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three signals in the aromatic region (approximately δ 6.5-7.5 ppm). The proton ortho to the bromine will likely be a doublet, the proton ortho to the amino group will be a doublet, and the proton in between will be a doublet of doublets.
-
Amino Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
Tert-butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal around δ 165 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approximately δ 110-150 ppm). The carbon attached to the bromine will be at a higher field, while the carbon attached to the amino group will be at a lower field.
-
Tert-butyl Carbons: Two signals, one for the quaternary carbon around δ 80 ppm and one for the methyl carbons around δ 28 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the tert-butyl group (a peak at M-57) and the loss of the entire tert-butoxycarbonyl group.
Safety and Handling
Based on safety data for structurally related compounds, tert-butyl 5-amino-2-bromobenzoate should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
Tert-butyl 5-amino-2-bromobenzoate is a strategically important building block in the field of drug discovery. Its trifunctional nature allows for a high degree of synthetic flexibility, making it an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and insights into its application, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. The continued exploration of the synthetic utility of this compound is expected to contribute to the development of novel and effective therapeutic agents.
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ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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DergiPark. 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. [Link]
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RSC Publishing. Practical Synthesis of Fragment. [Link]
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PubMed. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. [Link]
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IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
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asiapharmaceutics.info. Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]
- Google Patents. US10464905B2 - Compounds useful as kinase inhibitors.
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The Royal Society of Chemistry. Experimental Procedures. [Link]
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MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
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